molecular formula C6H14N2O2S B13187489 N-(2-aminocyclopropyl)propane-2-sulfonamide

N-(2-aminocyclopropyl)propane-2-sulfonamide

Cat. No.: B13187489
M. Wt: 178.26 g/mol
InChI Key: XGEPUVMHIVVTTB-UHFFFAOYSA-N
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Description

N-(2-Aminocyclopropyl)propane-2-sulfonamide is a chemical compound with the CAS Number 1156834-39-7 and the molecular formula C6H14N2O2S, corresponding to a molecular weight of 178.25 g/mol . It is a specialized reagent featuring both a cyclopropylamine group and a sulfonamide functional group. As a sulfonamide derivative, it is of significant interest in medicinal chemistry and biochemical research. Sulfonamides are a prominent class of compounds known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . This mechanism makes many sulfonamides effective as broad-spectrum antibacterial agents . Beyond their antimicrobial properties, sulfonamide scaffolds are extensively investigated for a wide range of pharmacological activities, including service as carbonic anhydrase inhibitors, diuretics, antiepileptics, and antiviral agents for conditions like HIV and herpes . The distinct structure of this compound, particularly the presence of the strained cyclopropyl ring, may influence its binding affinity and selectivity, making it a valuable building block for developing novel enzyme inhibitors, probing biological pathways, and constructing more complex molecules for pharmaceutical research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-(2-aminocyclopropyl)propane-2-sulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-4(2)11(9,10)8-6-3-5(6)7/h4-6,8H,3,7H2,1-2H3

InChI Key

XGEPUVMHIVVTTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1CC1N

Origin of Product

United States

Preparation Methods

Cyclopropanation and Sulfonamide Formation

  • Starting Materials : Cyclopropanation reactions often begin with cyclopropane substrates. The introduction of an amino group can be achieved through various cyclopropanation methods, followed by the formation of a sulfonamide group.

  • Synthetic Route :

    • Step 1 : Cyclopropanation of an appropriate precursor to form a cyclopropane derivative.
    • Step 2 : Introduction of an amino group via reductive amination or other suitable methods.
    • Step 3 : Conversion of the amino group into a sulfonamide by reaction with a sulfonyl chloride in the presence of a base.

Alternative Approaches

  • Use of Cyclopropanone Surrogates : Recent studies have shown that cyclopropanone surrogates can be used to synthesize cyclopropane derivatives efficiently. This method involves olefination reactions followed by aza-Michael additions to introduce the amino functionality.

Detailed Synthesis Protocol

Here is a more detailed protocol for synthesizing this compound:

Materials Needed

  • Cyclopropane Precursor : A suitable cyclopropane derivative (e.g., cyclopropanecarboxaldehyde).
  • Sulfonyl Chloride : Propane-2-sulfonyl chloride.
  • Base : Triethylamine (TEA) or diisopropylethylamine (DIEA).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

Synthesis Steps

  • Cyclopropanation and Amination :

    • React the cyclopropane precursor with an appropriate amine under reductive amination conditions to form the aminocyclopropane derivative.
  • Sulfonamide Formation :

    • React the aminocyclopropane derivative with propane-2-sulfonyl chloride in the presence of a base (e.g., TEA) in a suitable solvent (e.g., DCM).
  • Purification :

    • Purify the resulting sulfonamide using standard techniques such as chromatography.

Data and Research Discoveries

Chemical Properties

Property Description
Molecular Formula C$$7$$H$${14}$$N$$2$$O$$2$$S
Molecular Weight 186.26 g/mol
Boiling Point Not reported
Solubility Soluble in organic solvents like DCM and THF

Recent Research

Recent studies have focused on improving the efficiency and selectivity of cyclopropanation reactions. For instance, the use of cyclopropanone surrogates has been explored for the synthesis of optically active cyclopropane derivatives. These advancements could potentially be applied to the synthesis of this compound.

Scientific Research Applications

N-(2-aminocyclopropyl)propane-2-sulfonamide is a sulfonamide compound with the molecular formula C6H14N2O2SC_6H_{14}N_2O_2S and a molecular weight of 178.25 g/mol. It features a cyclopropyl amine structure and a sulfonamide functional group, making it useful in synthetic chemistry and giving it the potential for biological activity.

Applications

This compound has applications in medicinal chemistry and biochemical research. The sulfonamide group can mimic natural substrates, allowing it to interact with specific enzymes or receptors and potentially inhibit their activity, which may disrupt metabolic pathways.

Medicinal Chemistry

  • Building Block: this compound serves as a building block for synthesizing complex pharmaceutical compounds.
  • Therapeutic Applications: Studies suggest that compounds of this class may have implications in the treatment of various diseases, including bacterial infections and cancer.
  • GCN2 Inhibition: (aza)indazolyl-aryl sulfonamide and related compounds are used in the treatment of medical conditions, such as cancer, and in inhibiting GCN2 activity . Inhibition of GCN2 has been reported as a therapeutic approach for cancer therapy .

Biochemical Research

  • Enzyme Interactions: Research on this compound has focused on its interactions with various biological targets. The sulfonamide group allows for competitive inhibition of enzymes involved in metabolic pathways.
  • Glutamate Receptors: Studies have indicated potential interactions with glutamate receptors, which are crucial for neurotransmission and have implications in neurological disorders.
  • LSD1 Enzyme Activity: PET probes based on 4-(2-aminocyclopropyl)benzamide derivatives that bind irreversibly to FAD found in LSD1 were examined .

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructure TypeUnique Features
N-(2-aminoethyl)propane-1-sulfonamideEthylene derivativeEnhanced solubility compared to cyclopropyl variant
N-(cyclohexyl)propane-1-sulfonamideCycloalkane derivativePotentially different pharmacokinetics
N-(3-aminoisobutyl)propane-1-sulfonamideBranched aliphatic derivativeUnique steric effects influencing binding

Mechanism of Action

The mechanism of action of N-(2-aminocyclopropyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Structural Analogs and Pharmacological Profiles

The table below compares N-(2-aminocyclopropyl)propane-2-sulfonamide with key analogs:

Compound Name Structural Features Key Pharmacological Findings Therapeutic Window Concerns
This compound Cyclopropylamine, propane-2-sulfonamide Limited direct data; inferred selectivity from cyclopropyl rigidity Unknown; likely wider due to structure
LY451646 (R-enantiomer) (R)-N-(2-(4'-cyanobiphenyl-4-yl)propyl)propane-2-sulfonamide Bell-shaped efficacy curve; induces seizures at 10× cognitive-enhancing doses Narrow (seizures at higher doses)
LY7 (S-enantiomer) (S)-N-(2-(4'-cyanobiphenyl-4-yl)propyl)propane-2-sulfonamide Stereochemistry impacts receptor binding; reduced off-target effects vs. R-enantiomer Moderate (improved safety profile)
LY451395 N-[(2R)-2-[4'-(2-methanesulfonamidoethyl)-biphenyl]propyl]propane-2-sulfonamide Dual sulfonamide groups enhance potency but increase metabolic instability Narrow (metabolite toxicity)
N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide Cyclopropylmethylamine, propane-1-sulfonamide Altered sulfonamide position reduces brain penetration; lower seizure risk Wider (limited CNS activity)

Key Structural and Functional Differences

Cyclopropyl vs. Biphenyl-containing analogs (e.g., LY451646) exhibit stronger AMPA-R potentiation but higher seizure risks due to excessive receptor activation .

Stereochemistry :

  • The S-enantiomer (LY7) shows improved safety over the R-enantiomer (LY451646), suggesting enantiopure synthesis of the target compound could optimize efficacy .

Sulfonamide Positioning :

  • Propane-1-sulfonamide derivatives (e.g., ) demonstrate reduced central nervous system (CNS) activity, whereas propane-2-sulfonamide analogs like the target compound may enhance brain bioavailability .

Auxiliary Substituents :

  • Compounds with additional sulfonamide or cyanide groups (e.g., LY451395, ) face metabolic challenges, whereas the target compound’s simpler structure may improve pharmacokinetics .

Research Findings and Clinical Implications

  • AMPA-R Modulation : Biphenyl-based sulfonamides (LY451646, LY451395) show potent AMPA-R enhancement but suffer from bell-shaped dose-response curves and narrow therapeutic windows . The cyclopropylamine group in the target compound may mitigate these issues by stabilizing receptor interactions without over-activation.
  • Seizure Risk: Structural rigidity and the absence of aromatic substituents (e.g., cyanobiphenyl) could reduce seizure liability, a critical advantage over LY451646 .
  • Synthetic Feasibility : High enantiomeric purity (>99%) in analogs like BIIB104 and LY451395 highlights the importance of precise synthesis for the target compound .

Biological Activity

N-(2-aminocyclopropyl)propane-2-sulfonamide is a sulfonamide compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H14N2O2SC_6H_{14}N_2O_2S and a molecular weight of approximately 178.25 g/mol. The compound features a cyclopropyl amine structure, which is significant for its biological interactions. The sulfonamide functional group allows it to mimic natural substrates, facilitating interactions with various biological targets.

The primary mechanism of action for this compound involves competitive inhibition of enzymes and receptors. The sulfonamide group can interfere with metabolic pathways by inhibiting enzymes that are crucial for various physiological processes. Notably, this compound has shown potential in modulating chemokine receptor activity, particularly targeting CXCR3, which is involved in inflammatory and autoimmune responses.

Biological Activities

  • Immunomodulatory Effects :
    • This compound has been identified as a potential immunomodulator, with implications for treating conditions like asthma and multiple sclerosis. Its ability to selectively interact with immune receptors may enhance therapeutic efficacy compared to traditional sulfonamides.
  • Antimicrobial Properties :
    • While traditional sulfonamides primarily target bacterial infections, this compound's unique structure may allow it to engage with different biological targets, potentially including certain pathogens or cancer cells.
  • Neurotransmission :
    • Research indicates that this compound may interact with glutamate receptors, which are vital for neurotransmission. Such interactions could have implications in developing treatments for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
N-(3-amino-2-methylpropyl)propane-1-sulfonamideSimilar sulfonamide structureEnhanced lipophilicity due to methyl substitution
N-cyclopropylmethanesulfonamideContains a cyclopropyl groupDifferent functional groups affecting solubility
SulfanilamideClassic sulfonamide structureBroad-spectrum antibacterial activity

The uniqueness of this compound lies in its cyclopropyl configuration combined with the sulfonamide functionality, which influences its reactivity and biological interactions distinctly from other sulfonamides.

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